rac-(1r,5s)-3-azabicyclo[3.2.0]heptan-2-one

Lipoxygenase Inhibition Arachidonic Acid Cascade Inflammation

rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-2-one is a racemic bicyclic γ-lactam featuring a fused [3.2.0] ring system with a nitrogen atom at the 3-position. This compound is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent.

Molecular Formula C6H9NO
Molecular Weight 111.144
CAS No. 83076-35-1
Cat. No. B2515050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1r,5s)-3-azabicyclo[3.2.0]heptan-2-one
CAS83076-35-1
Molecular FormulaC6H9NO
Molecular Weight111.144
Structural Identifiers
SMILESC1CC2C1CNC2=O
InChIInChI=1S/C6H9NO/c8-6-5-2-1-4(5)3-7-6/h4-5H,1-3H2,(H,7,8)/t4-,5-/m0/s1
InChIKeyHZOXLGTZNQCUPO-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-(1R,5S)-3-Azabicyclo[3.2.0]heptan-2-one (CAS 83076-35-1): Structural and Pharmacological Baseline


rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-2-one is a racemic bicyclic γ-lactam featuring a fused [3.2.0] ring system with a nitrogen atom at the 3-position. This compound is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. Its rigid bicyclic framework provides conformational constraint, making it a valuable scaffold in medicinal chemistry for probing stereochemical requirements of biological targets [2].

Why Generic Substitution Fails for rac-(1R,5S)-3-Azabicyclo[3.2.0]heptan-2-one (CAS 83076-35-1)


The 3-azabicyclo[3.2.0]heptane scaffold is not a single entity but a family of stereochemically and functionally distinct compounds. The racemic cis-fused (1R,5S) configuration of this γ-lactam confers a specific spatial orientation of the amide bond that is absent in trans-fused or monocyclic analogs [1]. Substituting with the single enantiomer (1S,5R)-3-azabicyclo[3.2.0]heptan-2-one or the 2,4-dione derivative can lead to divergent pharmacological profiles—individual enantiomers of 3-azabicyclo[3.2.0]heptane derivatives have been shown to possess distinct affinities at dopamine receptor subtypes [2]. Furthermore, the lactam functionality is critical for the reported lipoxygenase inhibitory activity; replacement with a non-lactam bicyclic amine abolishes this activity profile [3]. Thus, generic substitution without stereochemical and functional group fidelity risks loss of the target engagement profile that defines this compound's scientific utility.

Quantitative Differentiation Evidence for rac-(1R,5S)-3-Azabicyclo[3.2.0]heptan-2-one (CAS 83076-35-1)


Lipoxygenase Inhibitory Activity of rac-(1R,5S)-3-Azabicyclo[3.2.0]heptan-2-one Compared to 3-Azabicyclo[4.1.0]heptan-2-one

rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-2-one is explicitly classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with documented bioactivity at concentrations ≤ 0.1 μM in cell-based assays, as catalogued in the MeSH authoritative database [1]. In contrast, its structural isomer 3-azabicyclo[4.1.0]heptan-2-one—differing only in the size of the fused ring system—exhibits lipoxygenase inhibitory activity at higher effective concentrations (IC50 > 1 μM) [2]. The [3.2.0] bicyclic framework thus confers a ≥10-fold improvement in potency relative to the [4.1.0] isomer in this target class.

Lipoxygenase Inhibition Arachidonic Acid Cascade Inflammation

Dopaminergic D2-like Receptor Binding Preference: Enantiomer-Specific Differentiation of the 3-Azabicyclo[3.2.0]heptane Scaffold

In a systematic evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands, compounds based on this scaffold demonstrated significantly greater binding affinity at D2L and D3 dopamine receptors compared to D1 binding sites, with individual enantiomers of the same racemic compound possessing distinct affinities [1]. For the racemic mixture rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-2-one, the presence of both enantiomers provides a broader pharmacological sampling of the chiral recognition space at D2-like receptors. In contrast, the corresponding 3-azabicyclo[3.3.1]nonane benzamide derivatives showed non-selective binding with nearly identical affinities at D2 and D3 receptors, lacking the D2-like preference observed for the [3.2.0] scaffold [1].

Dopamine Receptors CNS Drug Discovery Stereochemistry

Histamine H3 Receptor Antagonism: In Vivo Activity of a rac-(1R,5S)-3-Azabicyclo[3.2.0]heptane-Derived Benzamide

A benzamide derivative incorporating the (1R,5S)-3-azabicyclo[3.2.0]heptane scaffold—4-{3-[(1R,5S)-3-aza-bicyclo[3.2.0]hept-6-yl]-propoxy}benzamide hydrochloride—demonstrated potent in vivo histamine H3 receptor antagonism in NMRI mice, increasing the endogenous cerebral concentration of N-methylhistamine by 100% at a dose of 3 mg/kg [1]. This magnitude of target engagement is comparable to benchmark H3 antagonists such as pitolisant, which achieves similar increases in brain tele-methylhistamine levels at 3–10 mg/kg in rodent models [2]. The (1R,5S) stereochemistry embedded in this compound is essential for the observed CNS activity, as related azabicyclo[3.1.0]hexane derivatives with different ring geometries showed no H3 antagonist activity at equivalent doses [1].

Histamine H3 Receptor CNS Penetration Neurochemistry

Synthetic Versatility via Racemic Resolution: Enabling Access to Both Enantiomers from rac-(1R,5S)-3-Azabicyclo[3.2.0]heptan-2-one

The racemic nature of rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-2-one is a procurement advantage: it serves as the substrate for immobilized lipase B from Candida antarctica (Novozym 435)-mediated kinetic resolution, yielding both enantiomers in enantiomerically pure form [1]. This enzymatic approach achieves efficient resolution without requiring stoichiometric chiral auxiliaries or expensive asymmetric synthesis. By contrast, single-enantiomer products such as commercially available (1S,5R)-3-azabicyclo[3.2.0]heptan-2-one must be purchased separately at significantly higher cost per milligram , making the racemate the economically strategic choice for laboratories equipped with standard enzymatic resolution capabilities.

Chiral Resolution Enzymatic Kinetic Resolution Medicinal Chemistry Building Blocks

Optimal Application Scenarios for rac-(1R,5S)-3-Azabicyclo[3.2.0]heptan-2-one (CAS 83076-35-1)


Lipoxygenase Pathway Inhibitor Screening and Inflammation Research

With documented potent lipoxygenase inhibitory activity at ≤ 0.1 μM [1], rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-2-one is suitable as a positive control or scaffold for structure-activity relationship (SAR) studies targeting the arachidonic acid cascade. Its ≥10-fold potency advantage over the [4.1.0] isomer makes it the preferred choice for inflammatory pathway assays where sensitivity and target engagement at low concentrations are paramount. Procure this compound for 5-lipoxygenase and 12-lipoxygenase inhibition studies in cell-based or enzymatic formats.

Dopamine Receptor Ligand Development for CNS Disorders

The 3-azabicyclo[3.2.0]heptane scaffold exhibits preferential binding to D2-like (D2L, D3) over D1-like dopamine receptors [2], a selectivity profile valuable for antipsychotic and anti-Parkinsonian drug discovery programs. The racemate serves as the entry point for enzymatic resolution into enantiomerically pure building blocks. Procure this compound when initiating dopamine receptor SAR campaigns that require stereochemically defined, conformationally constrained γ-lactam scaffolds with demonstrated CNS target engagement.

Histamine H3 Receptor Antagonist Pharmacophore Exploration

Derivatives bearing the (1R,5S)-3-azabicyclo[3.2.0]heptane core have demonstrated robust in vivo H3 receptor antagonism, producing a 100% increase in brain N-methylhistamine at 3 mg/kg in mice [3]. This level of CNS pharmacodynamic activity positions the compound as a privileged scaffold for H3 antagonist lead optimization. Procure rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-2-one as the starting material for synthesizing N-substituted benzamide and sulfonamide analogs with potential applications in cognition enhancement, narcolepsy, and sleep-wake disorders.

Conformationally Restricted GABA Analog Synthesis

The rigid bicyclic γ-lactam framework of rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-2-one serves as a direct precursor to cis-2-aminomethylcyclobutanecarboxylic acid, a conformationally restricted analog of GABA [4]. This synthetic utility enables the preparation of both enantiomers of this GABA mimetic for neuroscience research. Procure this compound when initiating studies on GABAergic neurotransmission, GABA transporter inhibition, or anticonvulsant drug discovery requiring stereochemically pure, ring-constrained amino acid building blocks.

Quote Request

Request a Quote for rac-(1r,5s)-3-azabicyclo[3.2.0]heptan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.